2-Amino-5-fluoro-6-methylpyridine
Overview
Description
2-Amino-5-fluoro-6-methylpyridine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity : Compounds derived from 2-amino-5-fluoro-6-methylpyridine exhibit excellent herbicidal activities against certain weeds, showing potential for use in agriculture (Liu et al., 2005).
Molecular Structure Analysis : The vibrational spectra of related compounds, like 2-amino-5-methylpyridine, help in understanding their molecular structures, which has implications for their application in medicine (Sundaraganesan et al., 2008).
Synthesis of Intermediates : Certain derivatives are used as intermediates in the synthesis of other compounds, which have potential applications in drug development (Ponticello et al., 1980).
Crystalline Structure Studies : Research into the crystalline structures of these compounds contributes to understanding of their physical and chemical properties, which is important for various applications, including pharmaceuticals (Waddell et al., 2011).
Nuclear Magnetic Resonance (NMR) Studies : 5-Fluoro-2′-deoxycytidine, a derivative, is used in studying DNA transitions via 19F NMR spectroscopy, providing insights into biological processes at the molecular level (Solodinin et al., 2019).
Photochemical Studies : The photochemical properties of related compounds, such as 2-amino-5-methylpyridine, have unique characteristics that are of interest in fields like photochemistry and materials science (Taylor & Kan, 1963).
Electrocatalytic Applications : Some derivatives are used in electrocatalytic processes, such as the carboxylation of 2-amino-5-bromopyridine with CO2, showcasing potential for chemical synthesis and environmental applications (Feng et al., 2010).
Safety and Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
Fluoropyridines, including 2-Amino-5-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been associated with a variety of biological applications, including potential imaging agents .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines have been noted for their potential in various biological applications .
Result of Action
The compound is part of the fluoropyridines group, which is known for its potential in various biological applications .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRXNKQEVOVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549501 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110919-71-6 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.